molecular formula C17H17BrN2O2S B12341657 4-(3,4-dimethoxyphenyl)-N-phenylthiazol-2-amine hydrobromide

4-(3,4-dimethoxyphenyl)-N-phenylthiazol-2-amine hydrobromide

Cat. No.: B12341657
M. Wt: 393.3 g/mol
InChI Key: PAFXKHQORGMIEW-UHFFFAOYSA-N
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Description

4-(3,4-DIMETHOXYPHENYL)-N-PHENYL-1,3-THIAZOL-2-AMINE HYDROBROMIDE is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 4-(3,4-DIMETHOXYPHENYL)-N-PHENYL-1,3-THIAZOL-2-AMINE HYDROBROMIDE typically involves a multi-step process. One common synthetic route starts with the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a suitable catalyst to form the thiazole ring. The final step involves the reaction of the thiazole derivative with hydrobromic acid to yield the hydrobromide salt .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

4-(3,4-DIMETHOXYPHENYL)-N-PHENYL-1,3-THIAZOL-2-AMINE HYDROBROMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the thiazole ring or other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or thiazole rings, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(3,4-DIMETHOXYPHENYL)-N-PHENYL-1,3-THIAZOL-2-AMINE HYDROBROMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest in the development of new materials and catalysts.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the development of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-N-PHENYL-1,3-THIAZOL-2-AMINE HYDROBROMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis or cell cycle arrest .

Comparison with Similar Compounds

4-(3,4-DIMETHOXYPHENYL)-N-PHENYL-1,3-THIAZOL-2-AMINE HYDROBROMIDE can be compared with other thiazole derivatives, such as:

The uniqueness of 4-(3,4-DIMETHOXYPHENYL)-N-PHENYL-1,3-THIAZOL-2-AMINE HYDROBROMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C17H17BrN2O2S

Molecular Weight

393.3 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C17H16N2O2S.BrH/c1-20-15-9-8-12(10-16(15)21-2)14-11-22-17(19-14)18-13-6-4-3-5-7-13;/h3-11H,1-2H3,(H,18,19);1H

InChI Key

PAFXKHQORGMIEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3)OC.Br

Origin of Product

United States

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